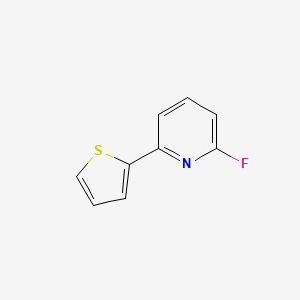

2-Fluoro-6-(thiophen-2-yl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Fluoro-6-(thiophen-2-yl)pyridine is a useful research compound. Its molecular formula is C9H6FNS and its molecular weight is 179.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

The chemical formula of 2-Fluoro-6-(thiophen-2-yl)pyridine is C8H6FNS, and its structure features a pyridine ring substituted with a fluorine atom and a thiophene moiety. The presence of fluorine can significantly alter the reactivity and stability of the compound, while the thiophene ring is known for its role in enhancing electronic properties.

Drug Development

The compound is being investigated as a potential scaffold for developing new pharmaceuticals. The combination of fluorine and thiophene groups can enhance the biological activity of drug candidates by improving their interaction with biological targets.

Case Study: Antimalarial Activity

Research has shown that fluorinated compounds often exhibit enhanced antimalarial activity. For instance, studies on similar structures indicate that introducing a fluorine atom at specific positions can improve efficacy against Plasmodium falciparum, the causative agent of malaria. Such modifications could be explored further with this compound to identify promising antimalarial agents .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Fluorinated compounds are known to interact effectively with various enzymes, enhancing their binding affinity and selectivity.

Table 2: Enzyme Inhibition Studies

| Enzyme Target | Observed Effect | Reference |

|---|---|---|

| Various Enzymes | Enhanced binding affinity | |

| Antimalarial Targets | Improved selectivity and potency |

Organic Electronics

Due to its unique electronic properties, this compound may serve as a component in organic electronic devices. The thiophene moiety is particularly valuable in this context, as it can facilitate charge transport.

Case Study: Organic Photovoltaics

Research into similar compounds has indicated their potential in organic photovoltaic applications, where they can improve efficiency through better charge mobility and stability. This aspect warrants further exploration for this compound in developing next-generation solar cells.

Optoelectronic Devices

The compound's luminescent properties may also be applicable in optoelectronic devices. Its ability to form complexes with metals can lead to materials with desirable optical characteristics.

Table 3: Applications in Materials Science

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 2-position participates in nucleophilic substitution due to pyridine’s electron-deficient nature. Common reagents and conditions include:

Mechanistic Insight : The electron-withdrawing pyridine ring polarizes the C–F bond, facilitating attack by nucleophiles. The thiophene’s electron-donating effect mildly activates the para position on the pyridine ring.

Electrophilic Aromatic Substitution

Electrophilic reactions occur preferentially on the thiophene ring due to its higher electron density. Pyridine’s nitrogen directs electrophiles to the 3- and 5-positions relative to itself.

Limitations : Pyridine’s deactivation limits electrophilic substitution on its ring unless strong directing groups are present.

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-couplings, leveraging the fluorine or thiophene groups as reactive sites.

Key Finding : The fluorine atom’s lability in cross-couplings enables efficient diversification of the pyridine scaffold .

Oxidation and Reduction

The thiophene ring undergoes oxidation, while the pyridine ring remains largely inert under mild conditions.

Caution : Over-oxidation of thiophene can degrade the ring.

Metalation and Functionalization

Directed ortho-metalation (DoM) strategies exploit the fluorine atom’s directing effects.

Mechanism : Lithium bases deprotonate the pyridine ring ortho to fluorine, enabling regioselective functionalization .

特性

CAS番号 |

842136-47-4 |

|---|---|

分子式 |

C9H6FNS |

分子量 |

179.22 g/mol |

IUPAC名 |

2-fluoro-6-thiophen-2-ylpyridine |

InChI |

InChI=1S/C9H6FNS/c10-9-5-1-3-7(11-9)8-4-2-6-12-8/h1-6H |

InChIキー |

ZNYZHKTWQUAYGJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=NC(=C1)F)C2=CC=CS2 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。